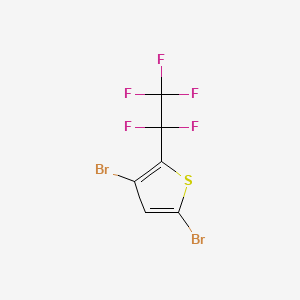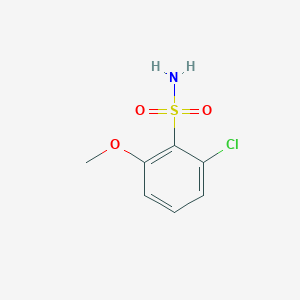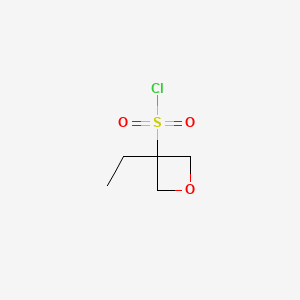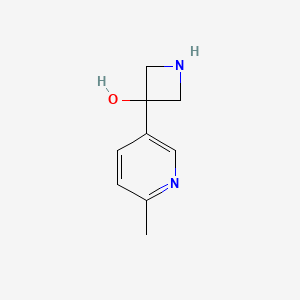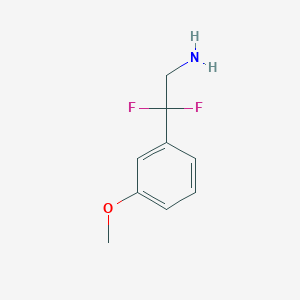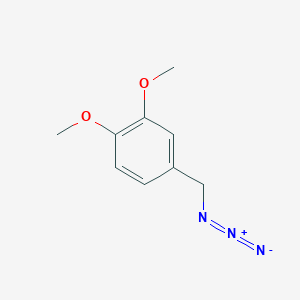
4-(Azidomethyl)-1,2-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,2-dimethoxybenzene reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Azidomethyl)-1,2-dimethoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, given the potentially hazardous nature of azides .
化学反应分析
Types of Reactions
4-(Azidomethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) or LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used depending on the desired product.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学研究应用
4-(Azidomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the functionalization of surfaces and the preparation of polymers with specific properties.
Biological Studies: Utilized in the development of bioactive compounds and probes for studying biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
作用机制
The mechanism of action of 4-(Azidomethyl)-1,2-dimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The azido group can also generate reactive intermediates such as nitrenes, which can insert into C-H bonds or form cross-links in polymers .
相似化合物的比较
Similar Compounds
4-(Azidomethyl)-1,2-dimethoxybenzene: Characterized by the presence of methoxy groups and an azido group.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains a biphenyl structure with an azido group.
4-(Azidomethyl)benzoic acid: Features a carboxylic acid group along with the azido group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other azido-substituted benzene derivatives .
属性
CAS 编号 |
90807-80-0 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
4-(azidomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-7(6-11-12-10)5-9(8)14-2/h3-5H,6H2,1-2H3 |
InChI 键 |
AMORNVLEDGTLOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


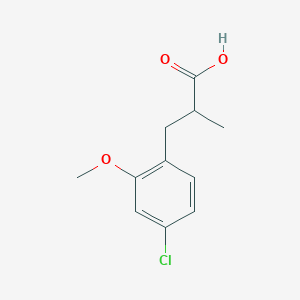
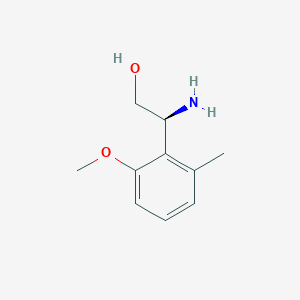

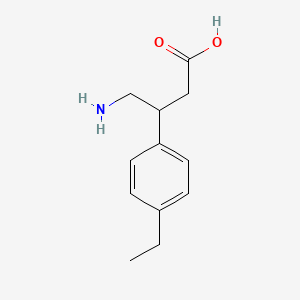
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
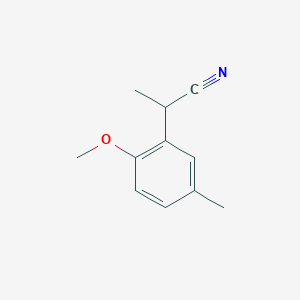
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
